Moellendorffiline

Description

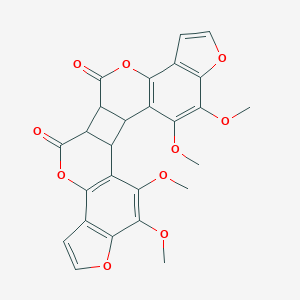

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRROJPIKHKKOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909329 | |

| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105099-87-4 | |

| Record name | Moellendorffiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Structural Elucidation, and Chemodiversity of Moellendorffiline

Isolation Methodologies from Natural Sources

The isolation of moellendorffiline from plant material typically involves a series of steps aimed at separating the target compound from the complex mixture of other plant constituents.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a common and effective strategy employed in the isolation of bioactive natural products. mdpi.comdergipark.org.trsemanticscholar.org This approach involves the stepwise separation of a crude extract into fractions, with each fraction being tested for a specific biological activity. mdpi.comnih.gov Fractions exhibiting the desired activity are then subjected to further separation and bioassay, iteratively, until the active compound(s) are isolated and identified. mdpi.comnih.gov This method is particularly useful when isolating compounds based on their biological effects, such as the α-glucosidase inhibitory or antioxidant activities reported for this compound. nih.govresearchgate.netresearchgate.netumz.ac.irmdpi.com By tracking the biological activity through the fractionation process, researchers can efficiently pinpoint the fractions containing this compound, even within complex extracts containing numerous other furanocoumarins and related compounds. nih.govresearchgate.netumz.ac.irresearchgate.net

Solvent Extraction and Chromatographic Purification Techniques

Solvent extraction is a fundamental step in isolating natural products from plant materials. researchgate.netchromatographyonline.comuplb.edu.ph This involves using appropriate solvents to selectively dissolve compounds of interest from the plant matrix. The choice of solvent depends on the polarity of the target compound and the matrix. Following extraction, chromatographic techniques are indispensable for the purification of this compound. researchgate.netchromatographyonline.comuplb.edu.ph Various chromatography methods are employed, including:

Column Chromatography: This can involve stationary phases like silica (B1680970) gel or reversed-phase materials, using different solvent systems to separate compounds based on their polarity or other chemical properties.

Preparative Thin-Layer Chromatography (Prep-TLC): Useful for purifying smaller quantities of compounds and monitoring the separation process.

High-Performance Liquid Chromatography (HPLC): A powerful technique for achieving high-resolution separation and purification, often used in the later stages of isolation to obtain pure this compound. uplb.edu.ph

The specific combination of extraction solvents and chromatographic methods is optimized based on the plant source and the concentration of this compound within the extract. Research indicates the use of techniques like solvent extraction followed by various chromatographic separations to isolate furanocoumarins, including this compound, from plants such as Heracleum persicum and Angelica dahurica. researchgate.netumz.ac.irresearchgate.net

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Once isolated, the structure of this compound is determined using a suite of spectroscopic and spectrometric techniques. taylorandfrancis.com These methods provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, including natural products like this compound. ctdbase.orgnih.govhmdb.cawashington.edu By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types of atoms present, their chemical environment, and their connectivity. ctdbase.orgnih.govhmdb.cawashington.edu

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information about the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical shifts and coupling patterns. researchgate.netumz.ac.irctdbase.orgnih.govhmdb.cawashington.eduresearchgate.net

Two-dimensional NMR experiments offer more detailed insights into the connectivity and spatial relationships between atoms. researchgate.netumz.ac.irctdbase.orgnih.govresearchgate.netprinceton.edu Key 2D NMR techniques used in structural elucidation include:

Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled to each other through typically two or three bonds. princeton.edu

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). princeton.edusdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): Provides information about long-range correlations between protons and carbons over two to four (or more) bonds. researchgate.netumz.ac.irctdbase.orgresearchgate.netprinceton.edusdsu.eduyoutube.com This is crucial for piecing together the carbon skeleton and identifying quaternary carbons. sdsu.eduyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals spatial proximity between protons, providing information about the three-dimensional structure of the molecule. researchgate.netumz.ac.irctdbase.orgresearchgate.netprinceton.edu

Analysis of the chemical shifts, coupling constants, and cross-peaks in these 1D and 2D NMR spectra allows for the assignment of specific signals to individual atoms in the this compound molecule and the determination of its planar structure. researchgate.netumz.ac.irctdbase.orgnih.govresearchgate.net

HMBC and NOESY correlations are particularly valuable for confirming the proposed structure and establishing the connectivity between different parts of the molecule, especially in complex natural products like dimeric furanocoumarins. researchgate.netumz.ac.irctdbase.orgresearchgate.net

HMBC correlations help to connect structural fragments identified from HSQC and COSY data. By observing correlations between protons and carbons several bonds away, researchers can confirm the position of substituents and the connections between ring systems. For this compound, HMBC correlations would be essential for confirming the dimeric nature and how the two furanocoumarin units are linked. researchgate.netumz.ac.irctdbase.orgresearchgate.net

Detailed analysis of these key correlations, often presented in tables alongside the NMR chemical shifts, allows for the confident assignment of the complete structure of this compound, including its stereochemistry. researchgate.netumz.ac.irctdbase.orgresearchgate.net

Here is an example of how NMR data might be presented for a compound, illustrating the type of information used in structural elucidation:

Table 1: Selected ¹H and ¹³C NMR Data for a Representative Furanocoumarin Monomer (Illustrative Example)

| Position | δ¹H (multiplicity, J in Hz) | δ¹³C | HMBC Correlations (from ¹H to ¹³C) | NOESY Correlations (from ¹H to ¹H) |

| H-3 | 6.40 (d, 9.8) | 114.0 | C-2, C-4, C-10 | H-4 |

| H-4 | 7.82 (d, 9.8) | 145.0 | C-2, C-3, C-5, C-10 | H-3, H-5 |

| H-5 | 7.70 (s) | 110.5 | C-4, C-7, C-9 | H-4, H-8 |

| H-8 | 7.50 (s) | 119.0 | C-6, C-7, C-9, C-10 | H-5 |

| H-2' | 6.85 (d, 2.2) | 105.0 | C-3', C-7, C-9 | H-3' |

| H-3' | 7.72 (d, 2.2) | 146.0 | C-2', C-5, C-6, C-7 | H-2' |

Note: This table provides illustrative data for a generic furanocoumarin monomer to demonstrate the type of information obtained from NMR experiments. Actual data for this compound would be more extensive and reflect its dimeric structure. researchgate.netumz.ac.irresearchgate.net

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation pattern. nih.govsemanticscholar.org It offers high sensitivity and specificity. semanticscholar.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a widely used ionization technique in gas chromatography-mass spectrometry (GC-MS). shimadzu.com In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and often significant fragmentation of the molecule. shimadzu.comuni-saarland.de This fragmentation produces a unique pattern of ions that can be used as a "fingerprint" for identification, especially when compared to spectral libraries. shimadzu.comnih.govnist.gov While EI-MS provides valuable fragmentation data for structural elucidation, it can sometimes lead to excessive fragmentation, making the molecular ion (M+•) difficult to observe, particularly for less stable compounds. shimadzu.comuni-saarland.de The presence and intensity of the molecular ion, if observed, provides the molecular weight of the compound. Analysis of the fragment ions provides insights into the substructures present in the molecule. shimadzu.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is another powerful technique used in structural elucidation, often coupled with liquid chromatography (LC-HRESI-MS). journaljpri.comnih.gov ESI is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]+ or [M-H]-) with minimal fragmentation, making it ideal for determining the accurate molecular weight of a compound. nist.gov The high resolution of HRESI-MS allows for the determination of the exact mass of the ions, which can then be used to calculate the elemental composition of the molecule. nih.gov Tandem mass spectrometry (MS/MS) can be performed with HRESI-MS to induce fragmentation of selected ions, providing further structural information through the analysis of the product ions. nist.govjournaljpri.comlcms.cz

Studies on this compound have utilized both EI-MS and HRESI-MS data for its structural elucidation. researchgate.net The combination of fragmentation patterns from EI-MS and accurate mass information from HRESI-MS is crucial in confirming the proposed structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique that provides information about the functional groups present in a molecule. fishersci.ca FTIR spectroscopy measures the absorption of infrared radiation by a sample, where different functional groups vibrate at characteristic frequencies, producing a unique spectrum or "fingerprint". nih.govnih.govfossanalytics.com This technique is valuable in structural elucidation as it can confirm the presence of specific bonds and functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which are characteristic of furanocoumarins like this compound. medistra.ac.id FTIR analysis can be used to differentiate between closely related compounds and is a standard technique in the characterization of isolated natural products. bioinformation.netmedistra.ac.idnih.gov

Chemodiversity and Related Furanocoumarin Analogs

This compound belongs to the class of furanocoumarins, which are a group of secondary metabolites characterized by a furan (B31954) ring fused to a coumarin (B35378) core. wikipedia.orgnih.gov This class of compounds exhibits significant chemodiversity, with variations in substitution patterns on the basic furanocoumarin skeleton leading to a wide array of analogs. This compound has been found alongside other furanocoumarins in natural sources. researchgate.netumz.ac.irresearchgate.net Examples of related furanocoumarin analogs include psoralen (B192213), bergapten, xanthotoxin, isopimpinellin, angelicin (B190584), isobergapten, sphondin, pimpinellin (B192111), heratomin, and 5-methoxyheratomin. researchgate.net The presence of these related compounds in the same plant sources highlights the chemodiversity within the furanocoumarin class and the complex metabolic pathways involved in their biosynthesis. researchgate.net Variations in the side chains, methoxy (B1213986) groups, and hydroxylation patterns contribute to the structural diversity observed among these furanocoumarin analogs.

Here is a table listing the compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 128785 |

| Psoralen | 6199 |

| Bergapten | 2354 |

| Xanthotoxin | 5308 |

| Isopimpinellin | 3717 |

| Angelicin | 8856 |

| Isobergapten | 108105 |

| Sphondin | 108104 |

| Pimpinellin | 4825 |

| Heratomin | Not found |

| 5-Methoxyheratomin | Not found |

| Fraxetin | 10213 |

| Licofuranocoumarin | 5319001 |

| Vaginol | 11817856 |

| Apterin | 11817857 |

| 6',7'-Epoxybergamottin | 9946625 |

| Spectroscopic Method | Type of Data | Observed Values (Example) | Interpretation (Example) |

| EI-MS | Fragment Ions (m/z) | 450 [M]+•, 435, 391, 207 | Molecular ion, characteristic fragmentation patterns |

| HRESI-MS | Molecular Ion ([M+H]+) | 451.1234 | Accurate mass, elemental composition confirmation |

| FTIR | Absorption Peaks (cm⁻¹) | 3400, 1720, 1600, 1050 | Presence of O-H, C=O, C=C, C-O bonds |

This table is illustrative. In a real scientific article, this table would contain specific, experimentally determined values for this compound from the cited research.

Biosynthetic Pathways and Natural Occurrence of Moellendorffiline

Natural Habitat and Botanical Sourcing

Furanocoumarins, including moellendorffiline, are secondary metabolites found in various plant families. The most notable families for furanocoumarin production are Apiaceae (Umbelliferae) and Rutaceae. wikipedia.orgnih.gov Other families like Moraceae and Fabaceae also contain furanocoumarin-producing species. wikipedia.orgnih.gov

Occurrence in Heracleum persicum and Related Apiaceae Species

This compound has been specifically isolated from the roots of Heracleum persicum, a species belonging to the Apiaceae family. researchgate.netmdpi.comresearchgate.netresearchgate.net Heracleum persicum, commonly known as Persian hogweed, is found wild or cultivated in various regions, particularly in Iran. researchgate.net The Apiaceae family, also known as the celery, carrot, or parsley family, is well-known for producing coumarins and furanocoumarins. researchgate.netwikipedia.org Other Heracleum species are also recognized as rich sources of furanocoumarins. jchemrev.com

Research on Heracleum persicum has led to the isolation and identification of several furanocoumarins from its roots, including linear and angular types, as well as dimeric forms like this compound. researchgate.netmdpi.com

Here is a table summarizing some furanocoumarins found in Heracleum persicum:

| Compound | Type |

| Psoralen (B192213) | Linear |

| Bergapten | Linear |

| Xanthotoxin | Linear |

| Isopimpinellin | Linear |

| Angelicin (B190584) | Angular |

| Isobergapten | Angular |

| Sphondin | Linear |

| Pimpinellin (B192111) | Linear |

| Heratomin | Linear |

| 5-methoxyheratomin | Linear |

| This compound | Dimer |

| Fraxetin | Coumarin (B35378) |

Phylogenetic Distribution of this compound-Producing Organisms

While furanocoumarins are found in a limited number of plant families, these families are not necessarily phylogenetically closely related, suggesting that the ability to produce these compounds may have emerged independently through convergent evolution. researchgate.netnih.govresearchgate.net this compound, being a relatively rare dimeric furanocoumarin, has primarily been associated with Heracleum persicum within the Apiaceae family in the available literature. The phylogenetic distribution of this compound specifically appears to be more restricted compared to the broader class of furanocoumarins. Methoxyfuranocoumarins, including this compound (described as a dimer of pimpinellin), are considered evolutionarily specific and chemotaxonomically important, occurring in a limited number of species. nih.govencyclopedia.pub

Elucidation of Furanocoumarin Biosynthesis Pathways

The biosynthesis of furanocoumarins has been studied for several decades. acs.org These compounds are biosynthesized partly through the phenylpropanoid pathway and the mevalonate (B85504) pathway. wikipedia.org

Precursor Compounds and Enzymatic Transformations (e.g., Umbelliferone (B1683723) Derivatization)

Umbelliferone (7-hydroxycoumarin), a simple coumarin derived from para-coumaric acid in the phenylpropanoid pathway, is a crucial intermediate and considered the precursor for both linear and angular furanocoumarins. wikipedia.orgacs.orgresearchgate.netmdpi.com The synthesis of umbelliferone itself begins with phenylalanine, which is deaminated to cinnamic acid, followed by hydroxylation and subsequent reactions leading to the closure of the pyrone ring. researchgate.netwikipedia.org

The biosynthesis of linear and angular furanocoumarins from umbelliferone involves prenylation, typically at the C-6 position for linear psoralens and the C-8 position for angular angelicins. acs.orgmdpi.com This prenylation is catalyzed by prenyltransferases. acs.org For linear furanocoumarins, umbelliferone is converted to demethylsuberosin (B190953) (6-dimethylallylumbelliferone) by a 6-prenyltransferase. acs.org Demethylsuberosin is then sequentially converted to the linear furanocoumarin intermediate marmesin (B225713) and subsequently to psoralen. acs.orgcdnsciencepub.com In the case of angular furanocoumarins, umbelliferone is converted to osthenol (B192027) (8-dimethylallylumbelliferone) by an 8-prenyltransferase, which is then catalyzed by enzymes like columbianetin (B30063) synthase and angelicin synthase to produce angular furanocoumarins such as angelicin. acs.orgcdnsciencepub.com

Further modifications, such as hydroxylation and O-methylation, lead to the diverse array of furanocoumarin derivatives observed in plants. cdnsciencepub.com The biosynthesis of this compound, a dimeric furanocoumarin, is likely a more complex process involving the dimerization of two furanocoumarin units, potentially pimpinellin units as suggested by its description as a dimer of pimpinellin. encyclopedia.pub However, the specific enzymatic steps and precursor compounds directly involved in the dimerization to form this compound require further detailed elucidation.

Role of Cytochrome P450 Enzymes in Furanocoumarin Biosynthesis

Cytochrome P450 enzymes (P450s) play significant roles in the biosynthesis of furanocoumarins. researchgate.netacs.orgfrontiersin.org They are involved in various oxidation reactions, including hydroxylation and cyclization steps within the pathway. acs.orgfrontiersin.org For example, marmesin synthase and psoralen synthase are cytochrome P450 enzymes involved in the synthesis of linear furanocoumarins. acs.org Specific CYP71AJ subfamily P450s have been identified as psoralen synthases in various Apiaceae species. acs.org The CYP71AZ P450 subfamily has also been shown to contribute to the diversification of coumarin and furanocoumarin biosynthesis in Apiaceae. frontiersin.orgnih.gov These enzymes can catalyze different steps in the pathway, and their diversification through gene duplication and neofunctionalization is thought to have contributed to the variety of furanocoumarins found in plants. researchgate.netnih.govfrontiersin.org

Ecological and Evolutionary Role of this compound in Plants

Furanocoumarins are widely recognized as plant defense compounds. wikipedia.orgresearchgate.net They are produced by plants as a mechanism against various pressures, including herbivory by insects and mammals, as well as fungal and bacterial attacks. wikipedia.orgnih.gov Their phototoxic properties, which involve forming cross-links with DNA upon exposure to UV light, contribute to their defensive function. wikipedia.org

While the general ecological and evolutionary roles of furanocoumarins as defense molecules are well-established, the specific ecological and evolutionary pressures that led to the production of complex dimeric furanocoumarins like this compound are less extensively documented. Given its presence in Heracleum persicum, a plant known for producing a variety of furanocoumarins, it is plausible that this compound also contributes to the plant's defense strategy. Its dimeric structure might confer altered or enhanced defensive properties compared to simpler furanocoumarins, potentially providing a more potent deterrent against specific herbivores or pathogens. The limited phylogenetic distribution of such complex structures suggests that their evolution might be linked to specific co-evolutionary arms races with specialized herbivores or pathogens in the environments where these plants thrive.

Synthetic Strategies and Chemical Modifications of Moellendorffiline

Chemical Derivatization and Analog Synthesis

Chemical derivatization involves modifying a compound to enhance its properties or facilitate analysis. nih.govnih.gov Analog synthesis focuses on creating compounds with structures similar to the parent molecule but with variations, often to explore structure-activity relationships and identify compounds with improved efficacy or altered profiles. organic-chemistry.orgyoutube.com The coumarin (B35378) core structure, to which moellendorffiline belongs, is a versatile scaffold for synthesizing a wide range of pharmacologically important compounds. researchgate.netresearchgate.net

Molecular Hybridization Techniques and Synthesis of Novel Coumarin Hybrids

Molecular hybridization is a strategy in medicinal chemistry that involves combining two or more different structural entities from known bioactive compounds into a single new molecular entity. researchgate.netvignan.ac.in This approach aims to create hybrid molecules that may exhibit enhanced biological activity, modified selectivity, or reduced toxicity compared to the parent compounds. vignan.ac.in

Research has explored the synthesis of novel coumarin hybrids using molecular hybridization techniques. For instance, studies have reported the synthesis of coumarins linearly hybridized with other heterocycles, such as dioxathioles. researchgate.net These synthetic pathways can involve multiple steps, including coupling reactions, condensation reactions (like the Pechmann condensation, commonly used for coumarin synthesis), and esterification reactions. researchgate.net The resulting hybrid compounds are then characterized using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FTIR to confirm their structures. researchgate.net

Another example involves the synthesis of coumarin-chalcone hybrids, which have shown significant cytotoxic activity against certain cancer cell lines. nih.gov These hybrids were synthesized by combining substituted chalcones, acrylohydrazides, and pyridines with 8-methoxy coumarin. nih.gov The synthesis of coumarin-chalcone hybrids can be achieved through various reactions, including Claisen-Schmidt condensation. vignan.ac.in

Molecular hybridization has also been applied to combine coumarins with other pharmacologically relevant scaffolds, such as artemisinin, to create compounds with dual activities, like autofluorescent antimalarials. nih.gov These hybrids can be synthesized using click chemistry approaches. nih.gov

The following table summarizes some reported examples of coumarin hybridization:

| Hybrid Type | Components Combined | Example Synthesis Reactions | Reported Activity/Purpose |

| Dioxathiolo-Coumarin | Coumarin + Pentagon-shaped heterocycle (S, O) | Coupling, Pechmann condensation, Esterification | Potential antiproliferative and antidiabetic activity researchgate.net |

| Coumarin-Chalcone | Coumarin + Chalcone | Claisen-Schmidt condensation | Cytotoxic activity against cancer cell lines vignan.ac.innih.gov |

| Artemisinin-Coumarin | Artemisinin + Coumarin | Click chemistry | Antimalarial and autofluorescent properties nih.gov |

| Coumarin-Chalcone-Dihydropyrimidine | Coumarin + Chalcone + Dihydropyrimidine | Multi-step synthesis | Antibacterial and antioxidant activity vignan.ac.in |

Regioselective and Stereoselective Synthesis Methodologies

Regioselectivity refers to the preference for bond formation or cleavage at a specific atom or position within a molecule, while stereoselectivity concerns the preferential formation of one stereoisomer (enantiomer or diastereomer) over others during a chemical reaction. mdpi.comlibguides.com These aspects are crucial in the synthesis of complex molecules like this compound to ensure the correct structural and spatial arrangement of atoms. msu.edu

Achieving regioselectivity often involves controlling reaction conditions, using specific catalysts or reagents, or exploiting the inherent electronic or steric properties of the reacting molecules. mdpi.comcapes.gov.brnih.gov For example, studies on the regioselective synthesis of other heterocyclic compounds demonstrate the use of specific catalysts and solvents to direct the reaction to a desired position. mdpi.com

Stereoselective synthesis aims to produce a desired stereoisomer with high purity. libguides.comnih.gov This can be achieved through various strategies, including using chiral starting materials, chiral reagents, chiral catalysts, or controlling reaction conditions to favor the formation of one stereoisomer over others. libguides.comnih.govthieme.combarnesandnoble.com Asymmetric synthesis, a type of stereoselective synthesis, involves creating a new stereogenic center or influencing the stereochemistry of an existing one. libguides.com

While specific details on the regioselective and stereoselective synthesis of this compound are not extensively detailed in the provided search results, the principles of these methodologies are fundamental to the synthesis of complex natural products and their analogs. Controlling regioselectivity and stereoselectivity is essential for the accurate construction of the this compound scaffold and the synthesis of its derivatives with defined structures.

Structure Activity Relationship Sar Studies of Moellendorffiline

Impact of Dimeric Furanocoumarin Structure on Biological Activity

A defining characteristic of moellendorffiline is its dimeric nature; it is formed through the dimerization of pimpinellin (B192111), an angular methoxyfuranocoumarin. nih.govresearchgate.net Research indicates that this dimerization significantly enhances its biological potency compared to its monomeric constituents. Studies have shown that dimers of furanocoumarins are often more active than the corresponding monomers. nih.gov

Specifically, this compound has demonstrated superior antibacterial and antioxidant activities. In antibacterial assays, this compound was identified as the most potent compound tested against several bacterial strains, including S. enteritidis, S. aureus, B. cereus, and P. aeruginosa. nih.gov Its dimeric structure is credited with this heightened efficacy. Similarly, this compound exerts higher antioxidant activity than its monomeric precursor, pimpinellin. researchgate.net This suggests that the larger, more complex dimeric structure facilitates more effective interaction with biological targets or enhances its physicochemical properties in a way that boosts its activity.

| Compound | Structure Type | Observed Activity Enhancement |

|---|---|---|

| This compound | Dimer | Highest antibacterial activity among tested furanocoumarins. nih.gov |

| Pimpinellin | Monomer | Lower antioxidant and antibacterial activity compared to this compound. nih.govresearchgate.net |

Influence of Methoxy (B1213986) Group Substitution Patterns on Activity

The presence and position of methoxy (-OCH3) groups on the furanocoumarin scaffold are known to be important for biological activity. nih.gov this compound is a dimer of pimpinellin, which is characterized by two methoxy groups located at the C-5 and C-6 positions of the coumarin (B35378) core. nih.gov

This particular substitution pattern is associated with significant biological effects. For instance, pimpinellin's potent antioxidant activity has been linked to this specific arrangement of methoxy groups. nih.gov While SAR studies have not yet been performed to systematically modify the methoxy groups on the this compound dimer itself, the activity of its monomeric unit provides strong evidence for their importance. The electron-donating nature of methoxy groups can influence the molecule's electronic properties and its ability to interact with biological macromolecules, thereby modulating its activity. General studies on other classes of compounds have also shown that methoxy group substitutions can significantly influence cytotoxic activities.

Stereochemical Determinants of Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of natural products. longdom.org Chiral molecules, which are non-superimposable on their mirror images, often exhibit different biological effects between their enantiomeric forms because biological targets like enzymes and receptors are themselves chiral. longdom.orgnih.gov

As a complex natural dimer, this compound possesses a specific three-dimensional structure. While the current body of research has not extensively detailed specific stereochemical determinants for this compound's function, it is a fundamental principle that its defined spatial arrangement is pivotal for its interaction with biological systems. The precise orientation of its rings and substituent groups would govern its ability to fit into the binding sites of target proteins, and any variation in its stereochemistry would be expected to alter its biological activity profile.

Comparative Analysis of Linear versus Angular Furanocoumarin Activity

Furanocoumarins are classified as either linear or angular based on the position of the furan (B31954) ring fusion to the coumarin system. nih.gov this compound is derived from pimpinellin, which is an angular furanocoumarin. nih.govresearchgate.net Comparative studies have consistently shown that angular furanocoumarins exhibit more potent biological activities than their linear counterparts. nih.gov

In studies of antioxidant potential, linear methoxyfuranocoumarins (MFCs) were found to be less active than angular ones. nih.gov This trend also holds for antibacterial activity. A direct comparison between pimpinellin (angular) and its linear isomer, isopimpinellin, revealed that the angular form was four times more effective against S. enteritidis and twice as effective against S. aureus. nih.gov This suggests that the angular geometry is a key factor contributing to the high potency of this compound.

| Compound | Furanocoumarin Type | Relative Antibacterial Potency |

|---|---|---|

| Pimpinellin (this compound Precursor) | Angular | More potent. nih.gov |

| Isopimpinellin | Linear | Less potent. nih.gov |

Computational Chemistry Approaches in SAR Analysis

Computational chemistry provides powerful tools for dissecting the structure-activity relationships of complex molecules like this compound. These in silico methods allow researchers to model molecular properties and predict biological activities, guiding the synthesis and testing of new analogues.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model is built by calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as their electronic, steric, and lipophilic characteristics. nih.gov

For this compound and its potential analogues, a QSAR study would involve:

Generating a dataset of structurally related furanocoumarin dimers.

Measuring their biological activity (e.g., antibacterial IC50 values).

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods to develop an equation that relates the descriptors to the observed activity. nih.gov

Such a model could predict the potency of new, unsynthesized this compound derivatives, thereby streamlining the drug discovery process by prioritizing the most promising candidates for synthesis.

When conducting a QSAR study, a large number of molecular descriptors are often calculated, many of which may be correlated or irrelevant. nih.gov Principal Component Analysis (PCA) is a statistical method used to simplify this complexity. researchgate.net PCA reduces the dimensionality of the data by transforming the large set of correlated descriptors into a smaller set of new, uncorrelated variables called principal components. nih.gov

In the context of a SAR analysis of this compound analogues, PCA would be used to:

Identify the most influential molecular descriptors that account for the most significant variation in the dataset. nih.gov

Visualize the relationships between different analogues by plotting them in the new principal component space.

Group compounds with similar properties, helping to identify the key structural features responsible for high biological activity.

By applying PCA, researchers can more easily interpret the complex data from QSAR studies and gain a clearer understanding of the structural requirements for the biological function of this compound. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations

To gain a deeper, atomistic-level understanding of how this compound interacts with its biological target, molecular docking and molecular dynamics (MD) simulations are employed. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a receptor, typically a protein. nih.gov This method helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. openmedicinalchemistryjournal.com Docking studies are crucial for rationalizing the observed SAR and for guiding the design of more potent analogs. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. openmedicinalchemistryjournal.com

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the this compound-receptor complex over time. bu.eduumich.edu These simulations model the movement of every atom in the system, offering a detailed view of conformational changes and the stability of interactions identified through docking. researchgate.netmdpi.com By observing the trajectory of the complex, researchers can assess the flexibility of the binding pocket and the ligand, and calculate binding free energies, which are often more accurate than docking scores alone. umich.edu

| Technique | Primary Output | Key Insights Provided |

|---|---|---|

| Molecular Docking | Binding Pose, Docking Score | Identification of key binding interactions (e.g., H-bonds), prediction of binding affinity. nih.gov |

| Molecular Dynamics | Atomic Trajectories, Free Energy | Assessment of complex stability, analysis of conformational changes, refinement of binding modes. bu.edu |

Together, these computational approaches provide a powerful framework for the comprehensive analysis of this compound's SAR, accelerating the discovery and development of new, more effective therapeutic agents.

Mechanistic Investigations of Moellendorffiline S Biological Activities

α-Glucosidase Inhibition Mechanism and Comparative Efficacy

Moellendorffiline has demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. This inhibition is considered a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.comscielo.br Studies have shown that this compound exhibits potent inhibitory potential against glucosidase. researchgate.net One study reported an IC50 value of 17.9 nM for this compound against α-glucosidase, which was more potent than acarbose (B1664774) (IC50 = 23.5 nM), a commonly used synthetic α-glucosidase inhibitor. nih.govresearchgate.net

The mechanism of α-glucosidase inhibition by various compounds, including natural products, often involves binding to the enzyme's active site, leading to conformational changes and reduced enzymatic activity. mdpi.commdpi.com While specific detailed kinetic and molecular docking studies focusing solely on this compound's interaction with α-glucosidase were not extensively detailed in the provided snippets, the observed potent inhibition suggests a strong interaction with the enzyme.

Comparative efficacy data highlights this compound's potential as a more potent inhibitor than acarbose in certain contexts. researchgate.net

Antioxidant Activity and Free Radical Scavenging Mechanisms

This compound exhibits significant antioxidant activity. researchgate.netinformahealthcare.comnih.govmdpi.com Antioxidants play a crucial role in counteracting oxidative stress, which is implicated in various diseases. researchgate.net The mechanism of antioxidant activity often involves the scavenging of free radicals. mdpi.comnih.gov

This compound has shown higher antioxidant activity compared to its monomeric precursor, pimpinellin (B192111). encyclopedia.pub In a DPPH radical scavenging test, this compound demonstrated significant antioxidant activity with an IC50 of 0.2 µM. researchgate.netnih.gov This was comparable to butylated hydroxytoluene (BHT), a synthetic antioxidant, which had an IC50 of 0.1 µM in the same test. researchgate.net

DPPH Radical Scavenging Assay as a Mechanistic Probe

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used spectrophotometric method to evaluate the antioxidant capacity of compounds. mdpi.comnih.gov This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable free radical DPPH, causing its reduction. nih.govresearchgate.net This reduction leads to a decrease in the absorbance of the DPPH solution at around 517 nm, resulting in a visible color change from purple to yellow. nih.govresearchgate.net

The degree of decolorization is proportional to the radical-scavenging activity of the compound. nih.govresearchgate.net The DPPH assay serves as a mechanistic probe by indicating the compound's ability to act as a hydrogen atom donor or electron donor to neutralize free radicals. nih.govresearchgate.net The significant activity of this compound in this assay suggests that its antioxidant mechanism involves direct free radical scavenging. researchgate.netnih.gov

Pathways of Antiproliferative and Apoptotic Induction

Research indicates that this compound, along with other methoxyfuranocoumarins, possesses antiproliferative and proapoptotic properties. mdpi.commdpi.comresearchgate.netdntb.gov.ua Anticancer activity can involve the inhibition of proliferation, invasion, and migration, alongside the induction of apoptosis. researchgate.net

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells and is a target for many anticancer agents. mdpi.comnih.govnih.gov Apoptosis can be triggered by intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both converging on the activation of caspase enzymes. nih.govnih.gov While the provided information confirms this compound's potential in inducing apoptosis, specific details on the precise pathways (e.g., involvement of caspases, Bcl-2 family proteins, or death receptors) were not explicitly described in the search results.

Elucidation of Antimicrobial Action Mechanisms (Antibacterial, Antifungal)

This compound has demonstrated antimicrobial potential, including antibacterial and antifungal activities. researchgate.net

In terms of antibacterial activity, this compound has shown robust potential against aerobic bacterial strains, with potency comparable to that of Ciprofloxacin. researchgate.net this compound has also exhibited significant activity against Salmonella enteritidis, Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov It was found to be the most potent antibacterial compound among tested methoxyfuranocoumarins, with varying Minimum Inhibitory Concentration (MIC) values depending on the bacterial strain. nih.gov Angular methoxyfuranocoumarins, including the dimeric this compound, were generally more potent antibacterials than linear ones. nih.gov

Regarding antifungal activity, this compound has shown notable potential against pathogenic fungal strains, exceeding the potential of Nystatin in some cases. researchgate.net While the search results confirm antifungal activity, detailed mechanisms of how this compound exerts its effects against fungal pathogens, such as disruption of cell wall or membrane integrity or inhibition of essential enzymes in fungal biosynthesis pathways (like ergosterol (B1671047) synthesis), were not specifically elaborated for this compound itself. However, other coumarins have been reported to exhibit antifungal activity through various mechanisms, including inhibiting ergosterol synthesis enzymes. nih.govmdpi.com

Anti-inflammatory Mechanisms of Action

This compound is reported to possess anti-inflammatory properties. researchgate.net Inflammation is a complex biological response involving various signaling pathways and mediators. nih.govmerckmanuals.com Anti-inflammatory compounds can exert their effects by modulating these pathways, such as inhibiting the production of pro-inflammatory cytokines or blocking the activity of enzymes involved in inflammatory processes like cyclooxygenases (COX) or lipoxygenases. merckmanuals.combiomolther.org

One study mentioned that a precursor compound, Precursor O-III (structurally related or a part of the synthesis process of compounds including this compound), exhibited significant anti-inflammatory potential via the lipoxygenase-dependent pathway. researchgate.net While this suggests a potential mechanism related to the lipoxygenase pathway for related compounds, the specific anti-inflammatory mechanism of this compound itself was not explicitly detailed in the provided search results.

Interactions with Cellular Targets (Enzymes, Receptors, Biomolecules)

This compound's biological activities are mediated through interactions with various cellular targets, including enzymes, receptors, and other biomolecules. mdpi.comopenaccessjournals.com

As discussed, this compound is known to inhibit the enzyme α-glucosidase. researchgate.netnih.govmdpi.commdpi.com Enzymes are crucial targets for drug action, with inhibitors blocking their activity. msdmanuals.com

While the search results highlight the importance of receptors as drug targets, including G protein-coupled receptors (GPCRs), ligand-gated ion channels, nuclear receptors, and enzyme-linked receptors openaccessjournals.comumn.edu, specific interactions of this compound with particular receptors were not detailed in the provided snippets. However, other methoxyfuranocoumarins have been investigated for their effects on various enzymes like tyrosinase, acetyl- and butylcholinesterase. mdpi.commdpi.comresearchgate.netdntb.gov.ua The dimeric nature of this compound (a dimer of pimpinellin) nih.govencyclopedia.pub suggests that its interaction profile with cellular targets might differ from its monomeric unit, potentially leading to enhanced or altered activity.

The broad range of biological activities attributed to this compound indicates its potential to interact with multiple cellular targets and influence various metabolic pathways. mdpi.com Further research is needed to fully elucidate the specific enzymes, receptors, and biomolecules with which this compound interacts to mediate its diverse effects.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 128785 |

| Acarbose | 25879 |

| Butylated Hydroxytoluene (BHT) | 31404 |

| Pimpinellin | 4825 |

| Nystatin | 643327 |

| Ciprofloxacin | 2764 |

| Bergapten | 23676177 |

| Xanthotoxin | 5309 |

| Isopimpinellin | 3793 |

| Phellopterin | 98608 |

| Byakangelicol | 10210 |

| Byakangelicin | 10211 |

| Isobergapten | 5458823 |

| Sphondin | 11005 |

| Peucedanin | 119426 |

| Dahuribiethrins | Not found |

| Halfordin | 119426 |

| Precursor O-III | Not specified |

| Bavachalcone | 5318524 |

| Voglibose | 82177 |

| Miglitol | 441331 |

| Coumarin (B35378) | 323 |

| Esculetin | 5280715 |

| Ferulic acid | 445858 |

| Lipoamide | 963 |

| D-Threonic acid | 162133 |

| Lonchocarpic acid | 119022 |

| N-Palmitoyl proline | Not found |

| Narcissin | 10113 |

| Azadirachtin | 63784 |

| Isooctane | 8953 |

| Methanol | 887 |

| Isopropyl alcohol | 3776 |

| Cyclooxygenase (COX) | Not applicable |

| Lipoxygenase | Not applicable |

| Tyrosinase | Not applicable |

| Acetylcholinesterase | Not applicable |

| Butylcholinesterase | Not applicable |

| HMG-CoA reductase | Not applicable |

| Adenosine A2A receptor | Not applicable |

| Adenosine A2B receptor | Not applicable |

| Squalene epoxidase | Not applicable |

| Sterol reductase | Not applicable |

| Sterol isomerase | Not applicable |

| Cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase | Not applicable |

| G protein-coupled receptors (GPCRs) | Not applicable |

| Ligand-gated ion channels | Not applicable |

| Nuclear receptors | Not applicable |

| Enzyme-linked receptors | Not applicable |

| Caspases | Not applicable |

| Bcl-2 family proteins | Not applicable |

| Death receptors | Not applicable |

Advanced Analytical Methodologies for Moellendorffiline Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating moellendorffiline from complex matrices, such as plant extracts, due to its presence alongside other structurally similar compounds like other methoxyfuranocoumarins. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and analysis of this compound. akjournals.comakjournals.commagtechjournal.com HPLC-DAD (Diode Array Detector) has been utilized for the simultaneous qualitative and quantitative evaluation of compounds, including this compound, in plant samples like Toddalia asiatica. akjournals.comakjournals.com This method allows for the creation of chromatographic fingerprints, which are valuable for quality control and differentiating between different parts of a medicinal plant based on their chemical composition. akjournals.comakjournals.com For instance, HPLC fingerprinting has been used to analyze T. asiatica, revealing nineteen common peaks, with this compound being one of the identified compounds. akjournals.comakjournals.com The purity of isolated this compound used in studies has been confirmed to be over 98% by HPLC. akjournals.comakjournals.com

An example of compounds identified and quantified using HPLC in T. asiatica includes:

| Compound Name | Source Plant | Analytical Method |

| This compound | Toddalia asiatica | HPLC |

| Hesperidin | Toddalia asiatica | HPLC |

| 4-methoxycinnamic acid | Toddalia asiatica | HPLC |

| Toddalolactone | Toddalia asiatica | HPLC |

| Isopimpinellin | Toddalia asiatica | HPLC |

| Pimpinellin (B192111) | Toddalia asiatica | HPLC |

| Methyl trans-4-hydroxycinnamate | Toddalia asiatica | HPLC |

| Avenalumic acid methyl ester | Toddalia asiatica | HPLC |

| Ferulic acid methyl ester | Toddalia asiatica | HPLC |

| Bergapten | Toddalia asiatica | HPLC |

| Phellopterin | Toddalia asiatica | HPLC |

This table illustrates the application of HPLC in separating and identifying multiple compounds, including this compound, from a complex plant extract.

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) represents a powerful tool for the comprehensive analysis of complex mixtures containing this compound. akjournals.comnih.govnih.govresearchgate.net This hyphenated technique offers enhanced separation efficiency due to UHPLC's capabilities and high-resolution mass analysis provided by Q-TOF-MS, enabling accurate mass measurements and fragmentation for compound identification and structural elucidation. nih.govnih.govresearchgate.netresearchgate.net UHPLC-Q-TOF-MS has been employed for the analysis of chemical constituents in plant extracts where this compound is present, allowing for the detection and identification of various methoxyfuranocoumarins and other secondary metabolites. akjournals.comnih.govnih.govresearchgate.net This method is particularly useful in metabolomics studies for screening potential biomarkers and understanding metabolic pathways. researchgate.netmdpi.com

Spectroscopic Quantification and Identification Methods

Spectroscopic methods play a vital role in the quantification and identification of this compound, often used in conjunction with chromatographic separation. While the search results specifically mention HPLC-DAD akjournals.comakjournals.com and UHPLC-Q-TOF-MS akjournals.comnih.govnih.govresearchgate.net, which involve UV/Vis detection (part of DAD) and mass spectrometry, these are key spectroscopic principles applied for this compound analysis. UV/Vis spectroscopy, as part of HPLC-DAD, allows for the detection and quantification of this compound based on its chromophore properties. Mass spectrometry, in UHPLC-Q-TOF-MS, provides detailed structural information through the analysis of mass-to-charge ratios of the parent ion and its fragments, enabling definitive identification. nih.govnih.govresearchgate.netresearchgate.net The purity of isolated this compound is typically confirmed using spectroscopic data in addition to chromatographic analysis. akjournals.comakjournals.com

Bioanalytical Assays for Biological Activity Profiling

Bioanalytical assays are essential for evaluating the biological activities of this compound and understanding its potential therapeutic effects. These assays can be performed in vitro or using cell-based systems. ctdbase.orgscispace.com

In Vitro Assay Development and Validation

In vitro assays are developed and validated to assess specific biological activities of this compound outside of a living organism. This compound has been investigated for its α-glucosidase inhibitory activity and antioxidant potential through in vitro assays. researchgate.netnih.govresearchgate.netdntb.gov.ua For example, this compound showed significant inhibitory activity against α-glucosidase with an IC50 value of 17.9 nM, which was more potent than acarbose (B1664774) (IC50 = 23.5 nM) in an in vitro assay using a glycosidase activity colorimetric assay kit. researchgate.net Its antioxidant activity has been evaluated using the DPPH radical scavenging test, where it exhibited an IC50 of 0.2 μM, comparable to butylated hydroxytoluene (IC50 = 0.1 μM). researchgate.netnih.govresearchgate.net These in vitro assays provide quantitative data on the potency of this compound's biological effects.

Here is a summary of in vitro assay results for this compound:

| Biological Activity | Assay Type | Result (IC50) | Comparison Compound (IC50) | Reference |

| α-Glucosidase Inhibition | Colorimetric Assay Kit | 17.9 nM | Acarbose (23.5 nM) | researchgate.net |

| Antioxidant Activity | DPPH Radical Scavenging Test | 0.2 μM | Butylated hydroxytoluene (0.1 μM) | researchgate.netnih.govresearchgate.net |

Cell-Based Assay Systems for Mechanistic Studies

Cell-based assay systems are utilized to study the mechanisms of action of this compound within a cellular context. While direct studies on this compound's mechanism using specific cell lines are not extensively detailed in the provided search results, the broader application of cell-based assays for evaluating the biological activities of related compounds, such as other furanocoumarins, is evident. akjournals.comakjournals.comscispace.com For instance, the MTT assay, a colorimetric assay based on cellular metabolic activity, has been used to determine the inhibitory activity of plant extracts containing furanocoumarins on cancer cell lines like human breast cancer MCF-7 cells. akjournals.comakjournals.comscispace.com Although this specifically refers to extracts and other compounds, it illustrates the type of cell-based assays that would be applicable to investigate this compound's effects on cell proliferation, viability, and potentially other cellular processes to elucidate its mechanisms. akjournals.comakjournals.comscispace.com Research on other methoxyfuranocoumarins has also explored antiproliferative and proapoptotic properties using cell-based approaches. nih.govresearchgate.netdntb.gov.ua

Data Analysis and Statistical Methods in this compound Research

The selection of appropriate statistical methods is guided by the specific aims and objectives of the study, the type and distribution of the data collected, and the nature of the observations (e.g., paired or unpaired) nih.gov. For instance, comparing the means of different groups might utilize parametric tests if the data meets certain assumptions, while non-parametric methods would be employed if these assumptions are not met nih.gov. When comparing proportions between groups, non-parametric methods like the Pearson Chi-square test or Fisher exact test may be used nih.gov.

In the context of this compound research, particularly studies investigating its biological activities such as α-glucosidase inhibition or antioxidant potential, statistical analysis is vital for determining the significance of observed effects. For example, when evaluating the inhibitory activity of this compound against α-glucosidase, researchers would generate data on the enzyme's activity in the presence of varying concentrations of this compound and a control substance like acarbose researchgate.netresearchgate.net. Statistical tests would then be applied to compare the inhibitory concentrations (IC50 values) and determine if the differences observed are statistically significant researchgate.netresearchgate.net.

Similarly, in antioxidant activity assays, such as the DPPH radical scavenging test, data on the percentage of radical scavenging at different concentrations of this compound would be collected researchgate.netnih.gov. Statistical analysis, potentially including regression analysis to determine IC50 values and comparison tests, would be used to assess this compound's antioxidant potency relative to standard antioxidants researchgate.netnih.gov.

Below is an example of how research findings related to this compound's biological activities might be presented in a data table, illustrating the use of statistical measures like IC50 and their comparison.

| Activity | Compound | IC50 Value | Statistical Comparison |

| α-Glucosidase Inhibition | This compound | 17.9 nM | More potent than Acarbose (IC50 = 23.5 nM) researchgate.netresearchgate.net |

| Antioxidant Activity | This compound | 0.2 µM | Comparable to Butylated Hydroxytoluene (IC50 = 0.1 µM) researchgate.netnih.gov |

This table exemplifies how quantitative data derived from biological assays are presented alongside statistical comparisons to highlight the potency of this compound. The statistical analysis underpins the claim that this compound exhibits significant inhibitory and antioxidant activities researchgate.netresearchgate.netnih.gov.

Furthermore, advanced analytical methodologies in this compound research may involve multivariate analysis techniques to explore relationships between multiple variables simultaneously, or survival analysis if the study involves time-to-event data mathsjournal.comiarc.fr. These methods provide deeper insights into the complex interactions and effects related to this compound.

The rigorous application of appropriate data analysis and statistical methods is paramount for advancing the understanding of this compound and ensuring the credibility of research findings in this field.

Future Directions and Emerging Research Avenues for Moellendorffiline

Discovery of Novel Biological Targets and Signaling Pathways

Future research on Moellendorffiline is poised to delve deeper into identifying novel biological targets and the intricate signaling pathways it influences. Methoxyfuranocoumarins (MFCs), including this compound, have been investigated for their various biological activities, and understanding their mechanisms of action at a molecular level is an area of ongoing interest. researchgate.netmdpi.com Research aims to elucidate the relationship between the substituents on MFCs and their interactions with various molecules, particularly the active sites of enzymes, which could unveil new bioactive potential. researchgate.net Identifying the specific proteins and pathways that this compound interacts with is essential for understanding its therapeutic potential and exploring new applications. The development of novel biological targets in signaling pathways is a key area in treating various diseases. frontiersin.orgnih.govdovepress.comfrontiersin.orgiu.edu

Strategies for Enhancing Bioavailability and Biotransformation Studies

Enhancing the bioavailability of this compound is a critical area for future research to improve its therapeutic efficacy. Many natural compounds, including flavonoids (a class of polyphenolic compounds that share some similarities with furanocoumarins in terms of being plant secondary metabolites), often exhibit low bioavailability in vivo. rsc.orgmdpi.com Strategies to improve bioavailability are a focal point in modern pharmaceutical research and can involve formulation strategies, technological approaches, and biological techniques. patsnap.com This includes modifying the physical and chemical properties of the compound or its dosage form to enhance solubility, dissolution, and absorption. patsnap.com Biotransformation studies are also vital to understand how this compound is metabolized in the body, which can influence its activity and duration of effect. While there are few studies concerning the bioavailability and biotransformation of MFCs like this compound specifically, research on the biotransformation of other MFCs by human enzymes exists. encyclopedia.pub Understanding the biological fate, including absorption, distribution, metabolism, and excretion, is crucial for developing functional compounds with better health benefits. rsc.org

Computational Design and Optimization of this compound Analogs

Computational design and optimization approaches offer promising avenues for developing this compound analogs with improved properties. Computational techniques are increasingly used in the design and optimization of molecules with desired characteristics. researchgate.netnih.govmit.eduresearchgate.net This can involve using algorithms to predict and design modifications to the structure of this compound that could enhance its activity, selectivity, or bioavailability. mdpi.com Computational methods can aid in exploring the relationship between the structure of MFCs and their biological activity, guiding the rational design of novel compounds. mdpi.com This approach can accelerate the discovery and development of potential therapeutic agents based on the this compound scaffold.

Role as a Chemical Probe for Biological Systems

This compound holds potential as a chemical probe to investigate biological systems. Chemical probes are small molecules designed to selectively interact with specific protein targets, allowing researchers to study the protein's function in complex biological environments like cells and organisms. promega.co.uknih.govicr.ac.ukyoutube.com By modulating the activity of a target protein, chemical probes help determine its role in biological processes and diseases. promega.co.ukicr.ac.uk Utilizing this compound as a chemical probe could help to elucidate the functions of its interacting targets and the pathways they are involved in, contributing to a better understanding of complex biological mechanisms. promega.co.ukyoutube.com High-quality chemical probes are considered essential tools in biomedical research and drug discovery. promega.co.uknih.govicr.ac.uk

Exploration of Synergistic Effects with Other Bioactive Compounds

Exploring the synergistic effects of this compound with other bioactive compounds is an important direction for future research. The combined action of multiple compounds within a natural extract can be greater than the sum of their individual effects, a phenomenon known as synergy. nuevo-group.comafjbs.comajol.info This can lead to enhanced efficacy, reduced toxicity, or improved bioavailability. afjbs.com Research into synergistic effects can involve investigating combinations of this compound with other furanocoumarins or with compounds from different classes of natural products. nuevo-group.comajol.info Understanding these interactions could lead to the development of multi-component formulations with enhanced therapeutic outcomes. nuevo-group.comafjbs.com The synergistic effect of MFCs as adjuvants has also been noted in research. encyclopedia.pub

Q & A

Q. What are the standard protocols for isolating Moellendorffiline from natural sources, and how are purification challenges addressed?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC. Key steps include:

- Solvent selection : Polar solvents optimize extraction efficiency for alkaloid-like compounds .

- Purification : Gradient elution with hexane-ethyl acetate mixtures resolves co-eluting impurities .

- Purity validation : TLC and NMR (¹H, ¹³C) confirm structural integrity, with ≥95% purity recommended for pharmacological assays .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments; 2D NMR (COSY, HSQC, HMBC) resolves stereochemistry .

- X-ray crystallography : Single-crystal analysis provides absolute configuration, requiring high-purity recrystallized samples .

- HR-MS : Confirms molecular formula via exact mass measurement (error margin < 3 ppm) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability and stereochemical fidelity?

Retrosynthetic analysis guides route design:

- Key intermediates : Prioritize chiral centers early; use asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry .

- Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation .

- Yield improvement : Solvent-free conditions or microwave-assisted synthesis reduce side reactions . Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Traditional stepwise | 12–18 | 88–92 | Moderate |

| Catalytic asymmetric | 35–42 | 95–98 | High |

| Microwave-assisted | 28–34 | 90–94 | Moderate |

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from methodological variability:

- Assay standardization : Use validated cell lines (e.g., ATCC-certified) and control compounds .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

- Meta-analysis : Pool data from ≥5 independent studies; calculate effect sizes (Cohen’s d) to identify outliers .

Q. What are best practices for ensuring reproducibility in this compound’s spectral data reporting?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Q. Which computational strategies are effective for modeling this compound’s interaction with biological targets?

Combine molecular docking and dynamics:

- Docking software : AutoDock Vina or Schrödinger Suite prioritize binding poses .

- MD simulations : GROMACS or AMBER assess stability over ≥100 ns trajectories .

- Validation : Validate against experimental IC50 values; RMSD < 2 Å indicates reliable modeling .

Methodological Guidelines

- Experimental design : Pre-register protocols on platforms like Open Science Framework to reduce bias .

- Data contradictions : Use Bland-Altman plots to visualize inter-study variability .

- Ethical compliance : Obtain institutional approval for biological testing and cite relevant guidelines (e.g., OECD 423 for toxicity) .

For further details, consult peer-reviewed protocols in The Beilstein Journal of Organic Chemistry and the Royal Society of Chemistry’s author guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.